molecular formula C9H13NO3 B7874708 1-(Cyclopropylcarbonyl)-D-proline

1-(Cyclopropylcarbonyl)-D-proline

Cat. No.: B7874708
M. Wt: 183.20 g/mol
InChI Key: JMTBEFVTZHIDBT-SSDOTTSWSA-N
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Description

“1-(Cyclopropylcarbonyl)piperazine” is a compound that has been used in the synthesis of a thermally stable fluorophore . “Cyclopropanecarboxylic acid” is a simple carboxylic acid compound that serves as a critical component in the chemical and pharmaceutical industries .


Synthesis Analysis

A thermally stable fluorophore was successfully synthesized in a one-step process using "1-(Cyclopropylcarbonyl)piperazine" . The synthesis of “Cyclopropanecarboxylic acid” typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .


Chemical Reactions Analysis

Cyclopropanation refers to any chemical process which generates cyclopropane rings. It is an important process in modern chemistry as many useful compounds bear this motif .


Physical and Chemical Properties Analysis

“Cyclopropanecarboxylic acid” in its pure form is a colorless, crystalline substance that exhibits a characteristic acidic smell. It has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C .

Mechanism of Action

Carbenes, such as dichlorocarbene, can be formed and then added to a double bond of an alkene to form a substituted cyclopropane .

Safety and Hazards

The safety data sheet for “Cyclopropanecarboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

(2R)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBEFVTZHIDBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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